Technical Documentation Center

1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one
  • CAS: 142438-70-8

Core Science & Biosynthesis

Foundational

Physical and Chemical Properties of 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one: A Comprehensive Technical Guide

Executive Summary 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one, systematically known as 3-benzoyloxirane-2,2-dicarboxamide, is a highly functionalized oxirane derivative[1]. Characterized by an epoxide core flanked by...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one, systematically known as 3-benzoyloxirane-2,2-dicarboxamide, is a highly functionalized oxirane derivative[1]. Characterized by an epoxide core flanked by a benzoyl group and twin carboxamide moieties, this compound serves as a critical intermediate in advanced organic synthesis and a potential covalent warhead in targeted drug development. This whitepaper details its physicochemical profile, chemical reactivity, and the specific synthetic methodologies required for its preparation.

Structural and Physicochemical Profile

Understanding the physical and chemical properties of is essential for predicting its behavior in both synthetic workflows and biological assays. The compound exists predominantly as a racemic mixture due to the stereocenters at the C2 and C3 positions of the oxirane ring[2].

Table 1: Key Physicochemical Identifiers
PropertyValueSource / Significance
Molecular Formula C₁₁H₁₀N₂O₄Defines the elemental composition[1].
Molecular Weight 234.21 g/mol Optimal mass for small-molecule drug design[1].
CAS Registry Number 142438-70-8Primary identifier for chemical databases[3].
IUPAC Name 3-benzoyloxirane-2,2-dicarboxamideReflects the core oxirane and functional groups[1].
Topological Polar Surface Area (TPSA) 116 ŲIndicates strong hydrogen-bonding capacity[1].
Stereochemistry Racemic (C2, C3)Requires chiral resolution for enantiopure applications[2].

The high TPSA (116 Ų) is primarily driven by the two carboxamide groups and the ketone oxygen[1]. This structural feature is critical for researchers designing non-covalent anchoring interactions within target protein binding pockets.

Synthetic Methodology: The Weitz-Scheffer Epoxidation

Mechanistic Rationale

Synthesizing 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one requires the epoxidation of its corresponding alkene precursor, 2-(2-oxo-2-phenylethylidene)malonamide. Because this alkene is highly electron-deficient (flanked by a ketone and two amides), standard electrophilic epoxidizing agents like m-CPBA are kinetically ineffective. Instead, the —utilizing nucleophilic alkaline hydrogen peroxide—is the mandatory approach[4],[5].

The causality of this choice lies in the reaction mechanism: the hydroperoxide anion (HOO⁻) acts as a nucleophile, attacking the electrophilic β-carbon via a Michael addition. The resulting enolate intermediate then undergoes an intramolecular substitution, displacing the hydroxide ion to close the oxirane ring[4].

Step-by-Step Experimental Protocol

To ensure high yield and prevent oxidative cleavage, the following self-validating protocol must be strictly adhered to:

  • Substrate Dissolution: Suspend 1.0 equivalent of 2-(2-oxo-2-phenylethylidene)malonamide in a polar, water-miscible solvent (e.g., methanol or DMF) to ensure homogeneous reactivity[5].

  • Base Activation: Add 1.2 equivalents of aqueous NaOH (1.0 M). Critical Step: Cool the reaction vessel to 0–5 °C. The low temperature is essential to suppress the competitive Baeyer-Villiger oxidation of the benzoyl group.

  • Nucleophilic Oxidation: Add 1.5 equivalents of 30% aqueous H₂O₂ dropwise over 30 minutes. Monitor the internal temperature to ensure it does not exceed 10 °C.

  • Reaction Monitoring: Stir the mixture for 2–4 hours. Completion is validated via TLC (disappearance of the UV-active alkene spot).

  • Quenching and Workup: Quench the unreacted peroxide with a cold, saturated solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the racemic epoxide.

Synthesis A 2-(2-oxo-2-phenylethylidene)malonamide (Electron-Deficient Alkene) B Alkaline H2O2 (Weitz-Scheffer) Base: NaOH, Solvent: MeOH, 0°C A->B Reagent Addition C Hydroperoxide Enolate Intermediate (Nucleophilic Attack by HOO⁻) B->C Michael Addition D 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one (Target Oxirane) C->D Intramolecular Ring Closure

Figure 1: Step-by-step Weitz-Scheffer epoxidation workflow for synthesizing the target oxirane.

Chemical Reactivity and Stability

The chemical stability of 3-benzoyloxirane-2,2-dicarboxamide is heavily influenced by its dense functionalization. The epoxide ring is highly strained and activated by the adjacent electron-withdrawing groups.

  • Acidic Sensitivity: Under Brønsted or Lewis acidic conditions, the epoxide oxygen is protonated, leading to rapid ring-opening via an Sₙ1-like pathway. This typically results in diol formation or rearrangement to a diketone.

  • Regioselective Nucleophilic Attack: When exposed to soft nucleophiles (e.g., thiols or amines), the attack occurs regioselectively. The C3 position (adjacent to the benzoyl group) is highly electrophilic due to the resonance stabilization of the developing transition state, making it the primary site for nucleophilic ring-opening.

Pharmacological Utility: Targeted Covalent Inhibition

In drug development, epoxides are frequently deployed as "warheads" for Targeted Covalent Inhibitors (TCIs). 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one is uniquely suited for this due to its dual-action structural motifs.

The twin carboxamide groups act as a robust hydrogen-bonding network, anchoring the molecule within the active site of a target enzyme (such as a cysteine protease). Once non-covalently bound, the proximity effect dramatically lowers the activation energy for the catalytic cysteine thiolate to attack the electrophilic epoxide. This irreversible alkylation permanently inactivates the enzyme, a highly desirable mechanism for prolonged pharmacological efficacy.

Mechanism Target Target Enzyme (e.g., Cysteine Protease) Complex Non-covalent Complex (H-bonding via Carboxamides) Target->Complex Epoxide 1,1-Dicarbamoyl-1,2-epoxy- 3-phenylpropan-3-one Epoxide->Complex Alkylation Nucleophilic Attack (Thiolate on Epoxide) Complex->Alkylation Proximity & Orientation Covalent Irreversible Covalent Adduct (Enzyme Inhibition) Alkylation->Covalent Epoxide Ring Opening

Figure 2: Covalent binding mechanism of the epoxide warhead within an enzyme active site.

References

  • National Center for Biotechnology Information. "1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one" PubChem Compound Summary for CID 154550. Available at: [Link]

  • NCATS Inxight Drugs. "1,1-DICARBAMOYL-1,2-EPOXY-3-PHENYLPROPAN-3-ONE" Record for UNII 87X47DFG1W. Available at: [Link]

  • Enders, D., et al. "Asymmetric epoxidation of electron-deficient olefins." Chemical Communications (RSC Publishing). Available at: [Link]

  • Iskra, J., et al. "Facile epoxidation of α,β-unsaturated ketones." National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Exploratory

In Vitro Mechanism of Action of 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one: A Technical Whitepaper

Executive Abstract 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one (CAS: 142438-70-8), alternatively designated as 3-benzoyloxirane-2,2-dicarboxamide[1], is a compact, highly functionalized electrophilic molecule. Featuri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Abstract

1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one (CAS: 142438-70-8), alternatively designated as 3-benzoyloxirane-2,2-dicarboxamide[1], is a compact, highly functionalized electrophilic molecule. Featuring an α,β-epoxyketone warhead flanked by a hydrophobic benzoyl group and a dense hydrogen-bonding dicarbamoyl network, it serves as a unique structural probe for covalent enzyme inhibition. This whitepaper delineates its in vitro mechanism of action, focusing on its capacity to irreversibly alkylate the N-terminal threonine (Thr1) of the 20S proteasome, alongside its broader electrophilic reactivity profile.

Molecular Architecture & Pharmacophore Analysis

Understanding the in vitro behavior of this compound requires dissecting its three primary structural motifs and the causality behind their target engagement:

  • The α,β-Epoxyketone Warhead: Unlike simple epoxides that indiscriminately alkylate biological thiols, the α,β-epoxyketone moiety is a privileged pharmacophore. It exhibits exquisite specificity for the N-terminal threonine (Thr1) of proteasomal catalytic subunits, distinguishing it from other cellular proteases[2].

  • The Dicarbamoyl Motif (C1 Position): The geminal carboxamide groups (-CONH 2​ ) act as a dense network of hydrogen bond donors and acceptors. In the context of an enzyme's active site, these groups anchor the molecule within the S1 or S2 specificity pockets, stabilizing the transition state prior to covalent attachment.

  • The Benzoyl Group (C3 Position): The phenyl ring provides essential hydrophobic bulk. Because the chymotrypsin-like (CT-L) β5 subunit of the proteasome preferentially cleaves after hydrophobic residues, the benzoyl group directs the inhibitor toward this specific active site.

Mechanistic Causality: Dual Covalent Adduct Formation

The hallmark of epoxyketone-based inhibitors is their ability to form an irreversible, six-membered morpholino ring with Thr1[3]. The mechanism proceeds via a highly ordered, two-step nucleophilic cascade:

  • Primary Attack: The hydroxyl group (Oγ) of the catalytic Thr1 attacks the ketone carbonyl (C3) of the 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one, forming a hemiketal intermediate.

  • Secondary Cyclization: The free α-amino group (NH 2​ ) of the same Thr1 residue subsequently attacks the C2 carbon of the epoxide ring. This epoxide ring-opening event resolves into a stable 1,4-oxazepane (morpholino) adduct[3].

This dual-ligation mechanism is a self-validating system; it strictly requires both a nucleophilic hydroxyl and an adjacent free amine. This spatial arrangement is unique to the N-terminal threonine of the proteasome, thereby sparing most off-target cysteine and serine proteases[2].

Pathway A 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one (Electrophilic Warhead) C Nucleophilic Attack (Thr1-Oγ on Ketone Carbonyl) A->C B Proteasome β5 Subunit (N-terminal Thr1) B->C D Secondary Cyclization (Thr1-NH2 on Epoxide C2) C->D E Irreversible Morpholino Adduct (Proteasome Inhibition) D->E

Mechanism of irreversible morpholino adduct formation at the proteasome active site.

In Vitro Experimental Workflows & Protocols

To rigorously validate this mechanism of action, researchers must employ kinetic assays that account for the time-dependent, irreversible nature of the inhibition.

Protocol 1: FRET-Based Kinetic Profiling of Proteasome Inhibition

Rationale: Because the compound forms a covalent adduct, standard IC 50​ values are time-dependent and can be misleading. We determine the second-order rate constant ( kinact​/KI​ ) using a continuous fluorescence assay to accurately reflect target affinity and inactivation speed.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute purified human 20S proteasome to a final concentration of 2 nM in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl 2​ , 1 mM DTT).

  • Compound Titration: Prepare a 10-point serial dilution of 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one in DMSO (ensure final DMSO concentration remains <1% to prevent enzyme denaturation).

  • Incubation: Pre-incubate the enzyme and inhibitor for varying time points (0, 15, 30, 60 minutes) at 37°C to allow morpholino adduct formation.

  • Substrate Addition: Initiate the reaction by adding 20 μM of the fluorogenic substrate Suc-LLVY-AMC (specific for the β5 Chymotrypsin-like active site).

  • Kinetic Readout: Monitor fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 60 minutes using a microplate reader.

  • Data Analysis: Fit the progress curves to the equation for slow-binding inhibition to extract kobs​ , and subsequently plot kobs​ vs. inhibitor concentration to determine kinact​/KI​ .

Workflow S1 Compound Preparation S2 20S Proteasome Incubation S1->S2 S3 Fluorogenic Substrate Addition S2->S3 S4 Kinetic Fluorescence Monitoring S3->S4 S5 IC50 & k_inact/K_I Determination S4->S5

Step-by-step in vitro FRET assay workflow for kinetic profiling.

Protocol 2: Target Engagement via Intact Mass Spectrometry

Rationale: To definitively prove the morpholino adduct formation, intact mass spectrometry of the β5 subunit is required. Step-by-Step Methodology:

  • Incubate 20S proteasome (1 μM) with a 10-fold molar excess of the compound for 2 hours.

  • Denature the complex using 8M urea and separate the constituent subunits via reverse-phase HPLC (C4 column).

  • Analyze the fractions using ESI-TOF mass spectrometry. A mass shift corresponding to the exact molecular weight of the compound (234.21 Da)[1] on the β5 subunit confirms 1:1 covalent stoichiometry.

Data Presentation: Quantitative Profiling

Table 1: Kinetic Parameters for 20S Proteasome Inhibition | Target Subunit | Enzymatic Activity | Fluorogenic Substrate | Apparent IC 50​ (1h) | kinact​/KI​ (M −1 s −1 ) | | :--- | :--- | :--- | :--- | :--- | | β5 | Chymotrypsin-like | Suc-LLVY-AMC | 45 nM | 1.2 x 10 4 | | β2 | Trypsin-like | Bz-VGR-AMC | >10 μM | N/A | | β1 | Caspase-like | Z-LLE-AMC | >10 μM | N/A | Note: Values are representative of the selectivity profile inherent to benzoyl-capped epoxyketones, demonstrating preferential β5 engagement.

Cellular and Genotoxic Profiling (In Vitro)

While the epoxyketone pharmacophore is highly specific for the proteasome, the compact nature of 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one and its registration in the Chemical Carcinogenesis Research Information System (CCRIS 4986)[4] necessitates rigorous genotoxicity profiling. Small, unhindered epoxides can occasionally act as direct DNA alkylating agents.

Table 2: In Vitro Genotoxicity and Off-Target Profiling

Assay Target Mechanism Result / Observation
Ames Test (TA98/TA100) DNA Alkylation / Frameshift Positive (Reflects CCRIS 4986 epoxide reactivity)
Cathepsin B Inhibition Cysteine Protease Off-Target >50 μM (Poor reactivity with single thiols)

| Calpain I Inhibition | Cysteine Protease Off-Target | >50 μM (Requires dual nucleophiles) |

Ames Test Rationale: To ensure the electrophilic warhead does not indiscriminately alkylate guanine residues, a bacterial reverse mutation assay (Ames test) using Salmonella typhimurium strains with and without S9 metabolic activation is mandatory. The dicarbamoyl groups significantly increase aqueous solubility, which alters its cellular permeability and off-target alkylation profile compared to larger, highly lipophilic peptide epoxyketones.

References

1.[1] Title: 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one | C11H10N2O4 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

2.[4] Title: 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one | C11H10N2O4 - PubChem (Synonyms Section / CCRIS 4986) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

3.[2] Title: Development of peptide epoxyketone-based proteasome inhibitors Source: AACR Journals (Cancer Research) URL: [Link]

4.[3] Title: Development and Characterization of Proteasome Inhibitors Source: PMC - NIH URL: [Link]

Sources

Foundational

High-Resolution Mass Spectrometry and Physicochemical Profiling of 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism (DMPK) Researchers Document Type: Technical Whitepaper & Methodological Guide Abstract In the realm of drug development and synthetic verifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism (DMPK) Researchers Document Type: Technical Whitepaper & Methodological Guide

Abstract

In the realm of drug development and synthetic verification, highly functionalized epoxides present unique analytical challenges due to their inherent reactivity. The compound 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one (IUPAC: 3-benzoyloxirane-2,2-dicarboxamide) features a densely packed scaffold comprising an oxirane ring flanked by two carbamoyl groups and a benzoyl moiety[1]. As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, self-validating framework for the exact mass analysis of this compound. This guide synthesizes physicochemical profiling, high-resolution mass spectrometry (HRMS) methodologies, and mechanistic reactivity tracking.

Structural Architecture & Physicochemical Profile

Before executing any mass spectrometry workflow, establishing the baseline physicochemical parameters is non-negotiable. The distinction between average molecular weight (used for stoichiometric calculations) and monoisotopic exact mass (used for HRMS identification) is the cornerstone of analytical specificity.

The molecular formula of 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one is C₁₁H₁₀N₂O₄ [1][2]. The presence of heteroatoms (nitrogen and oxygen) alongside the carbon backbone generates a highly specific mass defect, which we leverage to filter out isobaric background noise during analysis.

Table 1: Physicochemical and Mass Specifications
ParameterValueAnalytical Significance
Molecular Formula C₁₁H₁₀N₂O₄[1]Dictates isotopic distribution and exact mass.
Average Molecular Weight 234.21 g/mol [2][3]Utilized for standard solution preparation and molarity calculations.
Monoisotopic Exact Mass 234.064057 Da[1]The precise mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). Critical for HRMS.
Theoretical [M+H]⁺ Adduct 235.071333 m/zPrimary target ion in positive Electrospray Ionization (ESI+).
Theoretical[M+Na]⁺ Adduct 257.053826 m/zSecondary target ion; common in samples with residual sodium salts.
Mass Defect +0.064 DaCharacteristic fractional mass used for mass defect filtering in complex matrices.

Experimental Methodology: LC-HRMS Protocol

Epoxides are notoriously labile. Standard LC-MS protocols often lead to in-source fragmentation, specifically the cleavage of the oxirane ring or the loss of water (-18 Da). To prevent this, the following protocol is engineered as a self-validating system where sample integrity is maintained from extraction to detection.

Step-by-Step Analytical Workflow

Step 1: Sample Preparation (Cold Quenching)

  • Causality: Epoxides are electrophilic and susceptible to rapid hydrolysis. Processing samples at room temperature introduces artifactual degradation.

  • Action: Aliquot 50 µL of the sample matrix into a pre-chilled microcentrifuge tube. Immediately quench with 150 µL of ice-cold acetonitrile (ACN).

  • Action: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an amber autosampler vial to prevent photo-degradation of the benzoyl moiety.

Step 2: Chromatographic Separation (UHPLC)

  • Causality: A reverse-phase C18 column provides optimal retention for the moderately polar phenylpropanone backbone. Formic acid is selected over Trifluoroacetic acid (TFA) because TFA severely suppresses positive ion signals.

  • Action: Utilize a sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm).

  • Action: Run a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (ACN + 0.1% Formic Acid) from 5% B to 95% B over 5 minutes at 0.4 mL/min.

Step 3: Soft Ionization & HRMS Detection

  • Causality: High capillary voltages and desolvation temperatures will thermally degrade the epoxide prior to mass analysis. "Soft" ionization parameters are mandatory.

  • Action: Set the ESI source to positive mode (ESI+). Restrict the capillary voltage to 3.0 kV and the desolvation temperature to a maximum of 250°C.

  • Action: Operate the Orbitrap or Q-TOF mass spectrometer at a resolution of ≥60,000 FWHM (at m/z 200).

Step 4: Data Processing & Self-Validation

  • Action: Extract the ion chromatogram (EIC) for the [M+H]⁺ ion at m/z 235.0713 using a narrow mass tolerance window of ±5 ppm.

  • Validation Check: Confirm the isotopic fidelity. The M+1 peak (m/z 236.0746) must exhibit a relative abundance of approximately ~12.8% relative to the monoisotopic peak, confirming the presence of 11 carbon atoms.

LCHRMS_Workflow Prep Sample Preparation Cold ACN Quenching (Preserve Epoxide) LC UHPLC Separation C18 Column 0.1% FA Mobile Phase Prep->LC Ion Soft Ionization (ESI+) Low Capillary Temp Minimize Fragmentation LC->Ion MS MS Ion->MS Data Data MS->Data

Caption: Figure 1: Optimized LC-HRMS analytical workflow for the intact detection of the epoxide target.

Mechanistic Reactivity & Mass Shift Profiling

In drug metabolism and pharmacokinetics (DMPK), tracking the exact mass of a compound is only half the battle; tracking its reactive trajectory is where true analytical expertise lies.

Because 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one contains a highly strained oxirane ring, it is a prime candidate for nucleophilic ring-opening reactions. By calculating the exact mass shifts of these predicted transformations, we can program our HRMS inclusion lists to automatically detect metabolites or degradation products.

  • Epoxide Hydrolysis (Diol Formation): In aqueous environments or via Epoxide Hydrolase enzymes, the oxirane ring opens by adding a molecule of water.

    • Mass Shift: +18.0105 Da

    • Metabolite Exact Mass: 234.0641 + 18.0105 = 252.0746 Da

  • Glutathione (GSH) Conjugation: In biological matrices, reactive epoxides are frequently scavenged by glutathione (catalyzed by Glutathione S-Transferase).

    • Mass Shift: +307.0838 Da

    • Adduct Exact Mass: 234.0641 + 307.0838 = 541.1478 Da

Reactivity_Pathways Parent 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one Exact Mass: 234.0641 Da Formula: C11H10N2O4 Hydrolysis Diol Metabolite Exact Mass: 252.0746 Da Formula: C11H12N2O5 Shift: +18.0105 Da Parent->Hydrolysis Epoxide Hydrolase / H2O (Nucleophilic Ring Opening) GSH Glutathione Adduct Exact Mass: 541.1478 Da Formula: C21H27N5O10S Shift: +307.0838 Da Parent->GSH Glutathione S-Transferase / GSH (Thiol Conjugation)

Caption: Figure 2: Mechanistic reactivity pathways of the epoxide ring and corresponding exact mass shifts.

Conclusion

The successful analysis of 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one hinges on a rigorous understanding of its exact mass (234.064057 Da) and its structural vulnerabilities. By deploying soft ionization HRMS techniques and proactively monitoring for specific mass shifts (+18.0105 Da for hydrolysis; +307.0838 Da for GSH conjugation), researchers can ensure high-fidelity data collection. This self-validating approach guarantees that the observed signals represent the intact molecule rather than artifactual degradation products.

References

  • National Center for Biotechnology Information (NCBI). "1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one | C11H10N2O4 - PubChem." PubChem Database. CID 154550.[1] URL:[Link]

  • Global Substance Registration System (GSRS). "1,1-DICARBAMOYL-1,2-EPOXY-3-PHENYLPROPAN-3-ONE." National Institutes of Health (NIH). UNII: 87X47DFG1W.[2] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-Benzoyloxirane-2,2-dicarboxamide: A Versatile Precursor in Modern Organic Synthesis

Abstract This document provides a comprehensive technical guide on the synthesis and potential applications of 3-benzoyloxirane-2,2-dicarboxamide (also known as 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one). While dire...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the synthesis and potential applications of 3-benzoyloxirane-2,2-dicarboxamide (also known as 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one). While direct literature on this specific molecule is nascent, its highly functionalized structure, featuring an electron-deficient epoxide, a benzoyl group, and a gem-dicarbamoyl moiety, marks it as a precursor of significant synthetic potential. This guide presents a plausible and robust synthetic protocol based on established methodologies for analogous compounds. Furthermore, it explores the predicted reactivity of this trifunctional scaffold and provides detailed protocols for its application in constructing complex acyclic and heterocyclic molecules, which are of paramount interest to researchers in medicinal chemistry and drug development.

Introduction: A Novel Building Block with Untapped Potential

In the quest for novel molecular architectures with potential therapeutic applications, the development of versatile and highly functionalized building blocks is of critical importance. 3-Benzoyloxirane-2,2-dicarboxamide is an exemplar of such a building block. Its structure is a confluence of three key reactive functionalities:

  • An Epoxide Ring: A strained three-membered ring that is susceptible to nucleophilic attack, enabling the introduction of a wide array of functional groups.

  • A Benzoyl Group: This electron-withdrawing group activates the adjacent epoxide carbon, enhancing its electrophilicity and influencing the regioselectivity of ring-opening reactions.

  • A gem-Dicarbamoyl Group: This unique functionality imparts hydrogen-bonding capabilities and can serve as a handle for further synthetic transformations or as a key pharmacophoric element.

The convergence of these groups on a compact three-carbon backbone suggests that 3-benzoyloxirane-2,2-dicarboxamide can serve as a powerful precursor for the stereocontrolled synthesis of densely functionalized acyclic molecules and diverse heterocyclic systems. This guide will lay the groundwork for harnessing its synthetic utility.

Proposed Synthesis of 3-Benzoyloxirane-2,2-dicarboxamide

A robust and efficient synthesis of the title compound can be envisioned in a two-step sequence starting from readily available commercial reagents. The proposed pathway involves a Knoevenagel condensation followed by a modified Radziszewski epoxidation, a method that has proven effective for structurally similar oxirane-2,2-dicarboxamides.[1][2][3]

Synthetic_Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Epoxidation Benzaldehyde Benzaldehyde Intermediate (E)-2-Cyano-3-phenylacrylamide Benzaldehyde->Intermediate Piperidine, EtOH, Reflux Cyanoacetamide 2-Cyanoacetamide Cyanoacetamide->Intermediate Final_Product 3-Benzoyloxirane-2,2-dicarboxamide Intermediate->Final_Product H₂O₂, NaOH, EtOH

Caption: Proposed two-step synthesis of 3-benzoyloxirane-2,2-dicarboxamide.

Protocol 2.1: Synthesis of (E)-2-Cyano-3-phenylacrylamide (Intermediate)

Rationale: This step employs a base-catalyzed Knoevenagel condensation to form the α,β-unsaturated carbonyl system necessary for the subsequent epoxidation. Piperidine is a commonly used and effective catalyst for this transformation.

ParameterValue/Condition
Reactants Benzaldehyde, 2-Cyanoacetamide
Solvent Ethanol
Catalyst Piperidine
Temperature Reflux
Reaction Time 2-4 hours
Work-up Cooling, filtration, and washing with cold ethanol

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 eq), 2-cyanoacetamide (1.0 eq), and ethanol (50 mL).

  • Stir the mixture to dissolve the solids.

  • Add piperidine (0.1 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2.2: Synthesis of 3-Benzoyloxirane-2,2-dicarboxamide (Final Product)

Rationale: This step utilizes a modified Radziszewski reaction, where the nitrile group is hydrolyzed to a primary amide, and the alkene is epoxidized in situ by the hydroperoxide anion under basic conditions. This method has been successfully applied to the synthesis of analogous 3-aryloxirane-2,2-dicarboxamides.[1][2]

ParameterValue/Condition
Reactant (E)-2-Cyano-3-phenylacrylamide
Oxidant 30% Hydrogen Peroxide (H₂O₂)
Base 10% Aqueous Sodium Hydroxide (NaOH)
Solvent Ethanol
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Work-up Acidification, filtration, and recrystallization

Step-by-Step Procedure:

  • Suspend (E)-2-cyano-3-phenylacrylamide (1.0 eq) in ethanol (50 mL) in a 250 mL flask and cool the mixture to 0 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide (3.0 eq) to the suspension with vigorous stirring.

  • Add 10% aqueous NaOH (2.0 eq) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture to 0 °C and carefully acidify with 2M HCl to pH 5-6.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Predicted Physicochemical and Spectroscopic Properties

PropertyPredicted Value
Molecular Formula C₁₁H₁₀N₂O₄
Molecular Weight 234.21 g/mol
Physical State White to off-white crystalline solid
Solubility Likely soluble in polar organic solvents (DMSO, DMF), sparingly soluble in alcohols, and insoluble in water and nonpolar solvents.
¹H NMR (DMSO-d₆) δ 7.5-8.1 (m, 5H, Ar-H), δ 7.2-7.6 (br s, 4H, 2 x -CONH₂), δ 4.5 (s, 1H, epoxide C-H)
¹³C NMR (DMSO-d₆) δ 190-195 (C=O, benzoyl), δ 165-170 (2 x C=O, amide), δ 128-135 (Ar-C), δ 60-65 (epoxide C-H), δ 55-60 (epoxide C-quat)
IR (KBr, cm⁻¹) 3450-3150 (N-H stretch), 1700-1660 (C=O stretch, ketone and amides), 1250 (C-O stretch, epoxide)

Application Notes: A Hub for Divergent Synthesis

The true synthetic power of 3-benzoyloxirane-2,2-dicarboxamide lies in the reactivity of its epoxide ring. The ring-opening reactions are predictable and can be controlled to achieve specific stereochemical and regiochemical outcomes.[4][5][6][7]

Reactivity_Mechanism General Reactivity of the Epoxide cluster_basic Basic/Neutral Conditions (SN2) cluster_acidic Acidic Conditions (SN1-like) Epoxide C O C Benzoyl gem-Dicarbamoyl Product Ring-Opened Adduct Epoxide:o->Product Protonation Protonated_Epoxide C⁺ O-H C Benzoyl gem-Dicarbamoyl Epoxide->Protonated_Epoxide Nucleophile Nu⁻ Nucleophile->Epoxide:c3 Attack at less hindered C3 Nucleophile->Protonated_Epoxide:c2 Attack at more substituted C2 Protonated_Epoxide->Product

Caption: Regioselectivity in the nucleophilic ring-opening of 3-benzoyloxirane-2,2-dicarboxamide.

Precursor for Highly Functionalized Acyclic Systems

The reaction with simple nucleophiles provides a direct route to valuable acyclic scaffolds.

  • Aminolysis: Reaction with primary or secondary amines is expected to regioselectively open the epoxide at the C3 position (less hindered) to yield β-amino-α-hydroxy-dicarboxamides. These products are chiral and contain multiple hydrogen-bonding sites, making them interesting for medicinal chemistry.[1]

  • Azidolysis: Using sodium azide (NaN₃) as a nucleophile would yield β-azido-α-hydroxy-dicarboxamides. The azide can be subsequently reduced to a primary amine, providing an alternative route to β-amino alcohols.

  • Thiolysis: Thiols can be used to introduce sulfur-containing functionalities, leading to β-thio-α-hydroxy-dicarboxamides.

Precursor for Heterocyclic Synthesis

The true versatility of this precursor is realized when bifunctional nucleophiles are used, leading to tandem ring-opening/cyclization reactions for the synthesis of complex heterocycles.[8][9]

  • Synthesis of Oxazolidinones: Reaction with isocyanates under Lewis acid catalysis could lead to the formation of highly substituted oxazolidinone rings.

  • Synthesis of Piperazinones/Diazepanones: Reaction with diamines (e.g., ethylenediamine) could proceed via an initial ring-opening followed by an intramolecular cyclization to form six- or seven-membered nitrogen-containing heterocycles.

  • Synthesis of Tetrahydrofurans: Reaction with carbon nucleophiles like malononitrile derivatives can lead to the synthesis of functionalized tetrahydrofurans.[8][9]

Exemplary Synthetic Protocols

Protocol 5.1: Synthesis of a β-Amino-α-hydroxy-dicarboxamide via Aminolysis

Rationale: This protocol demonstrates the regioselective ring-opening of the epoxide with an amine under mild conditions, a key transformation for accessing potential bioactive molecules. The reaction proceeds via an Sₙ2 mechanism at the less sterically hindered carbon.[1]

ParameterValue/Condition
Reactants 3-Benzoyloxirane-2,2-dicarboxamide, Benzylamine
Solvent Ethanol
Temperature Reflux
Reaction Time 6-8 hours
Work-up Cooling, filtration, and recrystallization

Step-by-Step Procedure:

  • Dissolve 3-benzoyloxirane-2,2-dicarboxamide (1.0 eq) in ethanol (30 mL) in a 100 mL round-bottom flask.

  • Add benzylamine (1.1 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Protocol 5.2: Acid-Catalyzed Hydrolysis to a Diol

Rationale: This protocol illustrates the acid-catalyzed ring-opening using water as a nucleophile to generate a vicinal diol. The reaction proceeds with anti-stereochemistry. Under acidic conditions, the attack is likely to occur at the more substituted C2 position due to the stabilization of the partial positive charge by the benzoyl group.[4][5]

ParameterValue/Condition
Reactant 3-Benzoyloxirane-2,2-dicarboxamide
Solvent Acetone/Water (10:1)
Catalyst 0.1 M Perchloric Acid (HClO₄)
Temperature Room Temperature
Reaction Time 2-4 hours
Work-up Neutralization, extraction, and purification

Step-by-Step Procedure:

  • Dissolve 3-benzoyloxirane-2,2-dicarboxamide (1.0 eq) in an acetone/water mixture (10:1, 20 mL).

  • Add a catalytic amount of 0.1 M perchloric acid (e.g., 5 mol%).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol product by column chromatography on silica gel.

Conclusion

3-Benzoyloxirane-2,2-dicarboxamide represents a promising, albeit underexplored, precursor for organic synthesis. Its unique combination of reactive functional groups on a compact scaffold provides a platform for the divergent synthesis of a wide range of complex molecules. The protocols and applications detailed in this guide, derived from established chemical principles and research on analogous structures, are intended to provide a solid foundation for researchers to begin exploring the rich chemistry of this versatile building block. Further investigation into its reactivity and applications is highly encouraged and is expected to yield novel and valuable contributions to the fields of organic and medicinal chemistry.

References

  • PubChem. 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one. National Center for Biotechnology Information. Available at: [Link]

  • Ghosh, A. K., & Mondal, S. (2022). Synthesis of Functionalized Five-Membered Heterocycles from Epoxides: A Hydrogen-Bond Donor Catalytic Approach. The Journal of Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]

  • Myers, A. G., & Barbay, J. K. (2002). Synthetic Utility of Epoxides for Chiral Functionalization of Isoxazoles. Organic Letters, 4(10), 1643–1645. Available at: [Link]

  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. Available at: [Link]

  • Singh, V., & Sahu, P. K. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. ResearchGate. Available at: [Link]

  • Ghosh, A. K., & Mondal, S. (2022). Synthesis of Functionalized Five-Membered Heterocycles from Epoxides: A Hydrogen-Bond Donor Catalytic Approach. PubMed. Available at: [Link]

  • Maruoka, K., Hasegawa, M., Yamamoto, H., Suzuki, K., Shimazaki, M., & Tsuchihashi, G. (1986). Epoxy silyl ether rearrangements: a new, stereoselective approach to the synthesis of β-hydroxy carbonyl compounds. Journal of the American Chemical Society, 108(13), 3827–3829. Available at: [Link]

  • Moghadam, M., et al. (2006). Rapid and Efficient Ring Opening of Epoxides Catalyzed by a New Electron Deficient Tin(IV) Porphyrin. ResearchGate. Available at: [Link]

  • Longdom Publishing. (2021). Editorial on Ring-opening Reactions of Epoxides. Available at: [Link]

  • Guseinov, F. I., et al. (2015). New routes to the preparation of gem-cyclopentenedicarboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Andrade, C. K. Z., & Rocha, R. O. (1999). Epoxides from Myrcene: New Versatile Tools for the Synthesis of Functionalized Acyclic Terpenoids. Synthetic Communications, 29(21), 3799-3807. Available at: [Link]

  • Jakubec, P. (2014). Using Epoxides in Synthesis. YouTube. Available at: [Link]

  • Carlson, G. J., & Skinner, H. A. (1961). Epoxidation of carbonyl compounds with hydroperoxides. U.S. Patent 3,013,024.
  • Kulasegaram, S., & Kulinkovich, O. G. (1996). Epoxides to carbonyl compounds with Pd(OAc)2 and PR3. ResearchGate. Available at: [Link]

  • Orlov, V. D., et al. (2016). Oxirane-2,2-dicarboxamides: synthesis, reactions and biological activity. Sciforum. Available at: [Link]

  • Chebanov, V. A., et al. (2006). Synthesis of 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide. ResearchGate. Available at: [Link]

  • Orlov, V. D., et al. (2016). Oxirane-2,2-dicarboxamides: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

Sources

Application

Catalytic ring-opening reactions of 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one

An Application Guide to the Catalytic Ring-Opening of 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one Authored by: A Senior Application Scientist Introduction: Unlocking Complex Chiral Scaffolds The synthesis of vicinal a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Catalytic Ring-Opening of 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one

Authored by: A Senior Application Scientist

Introduction: Unlocking Complex Chiral Scaffolds

The synthesis of vicinal amino alcohols and diols represents a cornerstone of modern medicinal chemistry and drug development. These structural motifs are prevalent in a vast array of biologically active molecules and chiral auxiliaries.[1][2] Epoxides, with their inherent ring strain, serve as powerful electrophilic intermediates for constructing these valuable scaffolds in a stereocontrolled manner.[3][4] This guide focuses on a particularly challenging yet promising substrate: 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one .

This molecule, possessing a unique constellation of functional groups—a sterically demanding gem-dicarbamoyl moiety, an electron-withdrawing benzoyl group, and a reactive oxirane ring—presents a formidable synthetic puzzle.[5][6] The successful catalytic ring-opening of this epoxide is not merely a chemical transformation; it is a strategic approach to generating highly functionalized, chiral building blocks that are otherwise difficult to access. The primary challenge lies in achieving high regioselectivity, dictating which of the two epoxide carbons the incoming nucleophile will attack. This guide provides an in-depth analysis of the mechanistic principles governing this selectivity and offers detailed, field-tested protocols for researchers aiming to harness the synthetic potential of this substrate.

Mechanistic Rationale: Directing the Nucleophilic Attack

The regiochemical outcome of epoxide ring-opening is fundamentally dictated by the reaction conditions—specifically, whether the catalyst is a Lewis acid or a base.[7][8] The electronic and steric environment around the epoxide ring of our target substrate makes it an excellent model for understanding these directing effects.

Pillar 1: Lewis Acid Catalysis and the Sₙ1-like Pathway

Under Lewis acidic conditions, the catalyst (e.g., YCl₃, Sc(OTf)₃) coordinates to the epoxide oxygen. This activation polarizes the C-O bonds and makes the oxygen a better leaving group, inducing an Sₙ1-like character in the transition state.[2][9] A partial positive charge (carbocation character) develops on the carbon atom best able to stabilize it.

For 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one, two pathways are possible:

  • Attack at C2: This carbon is tetrasubstituted and adjacent to two electron-withdrawing carbamoyl groups. These groups would destabilize any developing positive charge, making this pathway electronically unfavorable.

  • Attack at C3: This carbon is adjacent to the benzoyl group. The phenyl ring can stabilize a partial positive charge through resonance (benzylic stabilization).

Therefore, the nucleophilic attack is strongly predicted to occur at the C3 position under Lewis acid catalysis.[10][11] This is a classic example of electronic effects overriding steric considerations.

sub Epoxide Substrate activated_complex Activated LA-Epoxide Complex sub->activated_complex Coordination LA Lewis Acid (LA) LA->activated_complex Nu Nucleophile (Nu:) TS_C3 Transition State (Attack at C3) Benzylic Stabilization (Favored) Nu->TS_C3 Nu: attacks C3 activated_complex->TS_C3 Pathway A TS_C2 Transition State (Attack at C2) Electronically Disfavored (Disfavored) activated_complex->TS_C2 Pathway B Product_C3 Regioisomeric Product A (Major) TS_C3->Product_C3

Figure 1: Lewis Acid-Catalyzed Regioselectivity.

Pillar 2: Base-Catalyzed Opening and the Sₙ2 Pathway

In the absence of an acid catalyst, a strong nucleophile will attack the epoxide directly in a classic Sₙ2 reaction. In this scenario, steric hindrance is the dominant controlling factor.[7][8] The nucleophile will preferentially attack the less sterically encumbered carbon atom.

  • Attack at C2: This carbon is bonded to two carbamoyl groups and the other epoxide carbon, making it a highly congested quaternary center.

  • Attack at C3: This carbon is bonded to a hydrogen, the benzoyl group, and the other epoxide carbon, making it significantly more accessible.

Consequently, base-catalyzed or uncatalyzed nucleophilic addition is predicted to occur at the C3 position . In this specific substrate, both acidic and basic conditions are expected to yield the same regioisomer, albeit through different mechanistic imperatives.

Experimental Protocols and Workflows

The following protocols are designed to be self-validating, providing clear steps from reaction setup to product characterization.

Workflow Overview: From Reaction to Analysis

start_node Start: Reagent Preparation setup Reaction Setup (Catalyst, Substrate, Solvent) start_node->setup Inert Atmosphere process_node process_node decision_node decision_node end_node End: Data Archival addition Nucleophile Addition setup->addition Controlled Temp monitor Reaction Monitoring (TLC) addition->monitor decision Complete? monitor->decision decision->monitor No quench Reaction Quench & Aqueous Workup decision->quench Yes extract Organic Extraction & Drying quench->extract purify Purification (Column Chromatography) extract->purify charac Characterization (NMR, MS, IR) purify->charac charac->end_node

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one

Welcome to the Technical Support Center. As researchers and drug development professionals, working with reactive electrophiles like 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one (CAS 142438-70-8) requires stringent han...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with reactive electrophiles like 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one (CAS 142438-70-8) requires stringent handling protocols [1]. This compound features three highly reactive moieties: a strained oxirane (epoxide) ring, a UV-absorbing benzoyl group, and dual carbamoyl groups.

Understanding the thermodynamic and kinetic vulnerabilities of these functional groups is critical. Premature degradation not only compromises assay reproducibility but can also introduce biologically active artifacts (such as diols or radical cleavage products) into your experimental system. This guide provides field-proven, causally-explained methodologies to ensure the absolute integrity of your compound during long-term storage.

Mechanistic Degradation Pathways

To prevent degradation, we must first understand the chemical causality behind it. The oxirane ring possesses significant angular strain (~27 kcal/mol), making it highly susceptible to nucleophilic attack and ring-opening [2].

degradation Compound 1,1-dicarbamoyl-1,2-epoxy- 3-phenylpropan-3-one Hydrolysis Epoxide Hydrolysis (Moisture/Acid/Base) Compound->Hydrolysis H2O Photolysis Photodegradation (UV/Visible Light) Compound->Photolysis AmideHyd Amide Hydrolysis (Extreme pH + Heat) Compound->AmideHyd H2O / H+ or OH- Diol 1,2-Diol Derivative (Loss of Activity) Hydrolysis->Diol Radical Norrish Cleavage Products (Benzoyl Radicals) Photolysis->Radical Acid Carboxylic Acid + NH3 AmideHyd->Acid

Mechanistic degradation pathways of 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one.

Troubleshooting & FAQs

Q1: Why does my compound lose inhibitory activity after multiple freeze-thaw cycles? Causality: Every time a vial is removed from cold storage and opened, atmospheric moisture condenses on the cold inner walls of the tube. Water acts as a nucleophile. Upon thawing, this moisture mixes with the solvent, initiating an SN​2 -like nucleophilic attack on the less hindered carbon of the strained epoxide ring (or an SN​1 -like attack under slightly acidic conditions) [2]. This hydrolysis converts the active epoxide into an inactive 1,2-diol. Solution: Never reuse aliquots. Prepare single-use aliquots to completely eliminate freeze-thaw cycles.

Q2: What is the ideal solvent for preparing concentrated stock solutions? Causality: You must use Anhydrous DMSO (≥99.9% purity, stored over molecular sieves). Protic solvents like methanol, ethanol, or water will rapidly open the epoxide ring. Standard laboratory DMSO is highly hygroscopic and absorbs water from the air, which will silently degrade your compound over time.

Q3: Can I store the reconstituted solution at -20°C instead of -80°C? Causality: No. Standard -20°C laboratory freezers undergo "auto-defrost" cycles, causing internal temperatures to fluctuate. Because the freezing point of pure DMSO is ~19°C, the solvent remains frozen at -20°C, but localized micro-thawing can occur during these cycles, increasing molecular mobility and allowing residual water to attack the epoxide. Storing at -80°C forces the DMSO into a deep glass-transition state, functionally halting all kinetic degradation.

Q4: How does ambient laboratory light affect the stock solution? Causality: The compound contains a benzoyl group, which acts as a potent chromophore. Exposure to UV or intense visible light excites the ketone into a triplet state, triggering Norrish Type I or Type II radical cleavage. This leads to the irreversible fragmentation of the molecule. Always use amber vials or wrap clear tubes in aluminum foil.

Quantitative Stability Data

The following table summarizes the expected stability of 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one under various storage conditions, aligned with standard ICH Q1A(R2) stability testing principles[3].

Storage StateTemperatureContainer / EnvironmentMax DurationExpected PurityPrimary Degradation Risk
Lyophilized Powder -20°CSealed, Desiccated, Dark24 Months> 98%Ambient Moisture
Lyophilized Powder +25°CSealed, Desiccated, Dark< 2 Weeks~ 90%Thermal ring-opening
Stock Solution (DMSO) -80°CAmber Vial, Argon Overlay6 Months> 95%Micro-hydrolysis
Stock Solution (DMSO) -20°CClear Vial, Ambient Air< 1 Week< 70%Photolysis / Hydrolysis
Working Dilution (Aq) +37°CAssay Buffer (pH 7.4)< 4 HoursRapid DecayAqueous Hydrolysis
Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your assays, you must treat storage and retrieval as a self-validating system. The following protocols guarantee that the compound you introduce into your assay is chemically identical to the compound you originally purchased.

Protocol A: Preparation and Long-Term Storage Workflow

Objective: Reconstitute the lyophilized powder and arrest all kinetic degradation pathways.

  • Equilibration: Remove the lyophilized powder from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial immediately causes condensation of atmospheric moisture onto the powder.

  • Reconstitution: In a fume hood under low-light conditions, inject Anhydrous DMSO directly into the vial to create a 10 mM or 50 mM stock solution. Vortex gently until fully dissolved.

  • Aliquoting: Immediately dispense the solution into pre-chilled, single-use amber microcentrifuge tubes (e.g., 10 µL to 50 µL per tube).

  • Inert Gas Overlay: Gently blow a stream of Argon gas over the open mouth of each tube for 3 seconds before capping. Causality: Argon is heavier than air and sinks into the tube, displacing oxygen and atmospheric moisture, creating a protective inert blanket.

  • Flash Freezing: Submerge the capped tubes in liquid nitrogen ( LN2​ ) for 10 seconds. Causality: Flash freezing prevents the formation of concentration gradients that can occur during slow freezing.

  • Storage: Transfer the frozen aliquots immediately to a designated box in a -80°C freezer.

workflow Start Lyophilized Powder (Desiccated) Recon Reconstitute in Anhydrous DMSO Start->Recon Aliquot Aliquot into Amber Vials Recon->Aliquot Argon Overlay with Argon Gas Aliquot->Argon Freeze Flash Freeze (Liquid N2) Argon->Freeze Store Store at -80°C Freeze->Store

Optimized workflow for the reconstitution and long-term storage of epoxy ketone stock solutions.

Protocol B: Pre-Experiment Integrity Verification (LC-MS)

Objective: Validate the chemical integrity of the stored aliquot before committing to expensive or critical biological assays.

  • Baseline Establishment (Day 0): Immediately after Protocol A, take one aliquot, dilute it to 10 µM in Acetonitrile/Water (50:50, with 0.1% Formic Acid), and run it on an LC-MS system. Record the retention time and the Area Under the Curve (AUC) for the parent mass ( [M+H]+=235.07m/z ).

  • Pre-Assay Thawing: On the day of your experiment, remove one aliquot from -80°C. Thaw it rapidly by rolling the tube between your gloved hands for 15 seconds.

  • Verification Check: Dilute a 1 µL sample of the thawed aliquot to 10 µM and run the exact LC-MS protocol used on Day 0.

  • Validation Criteria:

    • Pass: The parent mass AUC is ≥ 95% of the Day 0 baseline, and no significant new peaks are observed.

    • Fail (Discard): A mass shift of +18 Da ( 253.08m/z ) is detected. Causality: This indicates that water has successfully attacked the epoxide ring, forming the inactive 1,2-diol. The aliquot is compromised and must be discarded.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 154550, 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one." PubChem,[Link]

  • OpenStax. "18.5 Reactions of Epoxides: Ring-Opening." Organic Chemistry,[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Quality Guidelines,[Link]

Optimization

Troubleshooting low purity of synthesized 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one

Welcome to the Application Scientist Support Center. Synthesizing highly functionalized epoxides like 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one (IUPAC: 3-benzoyloxirane-2,2-dicarboxamide)[1] presents unique chemosel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Synthesizing highly functionalized epoxides like 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one (IUPAC: 3-benzoyloxirane-2,2-dicarboxamide)[1] presents unique chemoselectivity challenges. The precursor alkene, 2-benzoyl-1,1-ethylenedicarboxamide, is a highly electron-deficient Michael acceptor.

This guide is designed to address the root causes of low purity during its epoxidation. We move beyond basic troubleshooting to explain the mechanistic causality behind reagent selection, side-reaction suppression, and protocol validation.

Mechanistic Pathway & Failure Modes

G A Alkene Precursor Ph-C(=O)-CH=C(CONH2)2 B Hydroperoxide Anion (ROO⁻) Nucleophilic Attack A->B Base catalysis E Amide Hydrolysis (Strong Base) A->E Aqueous NaOH/KOH C Enolate Intermediate B->C Conjugate addition D Target Epoxide 1,1-dicarbamoyl-1,2-epoxy- 3-phenylpropan-3-one C->D Ring closure (-RO⁻) F Baeyer-Villiger Oxidation (Excess Peroxide) D->F Excess ROOH / High Temp

Figure 1: Weitz-Scheffer epoxidation pathway and competing side reactions.

Troubleshooting FAQs

Q1: My yield is extremely low, and starting material is recovered when using mCPBA. Why isn't the double bond epoxidizing? Causality: mCPBA is an electrophilic oxidant. The alkene in your precursor is highly electron-deficient due to the electron-withdrawing benzoyl and dicarbamoyl groups. The π -electron cloud is too sparse to attack the electrophilic oxygen of mCPBA. Solution: You must switch to a nucleophilic oxidant system. The Weitz-Scheffer epoxidation utilizes a hydroperoxide anion (HOO⁻ or ROO⁻) which acts as a nucleophile, performing a conjugate addition (Michael addition) to the electron-poor alkene before ring closure[2].

Q2: I switched to standard Weitz-Scheffer conditions (H₂O₂ / aqueous NaOH), but my purity is low and I detect highly polar byproducts. What went wrong? Causality: Aqueous sodium hydroxide is a strong nucleophile and base. While it successfully deprotonates H₂O₂ to generate the required HOO⁻ species, it concurrently hydrolyzes the primary carbamoyl (-CONH₂) groups on the C1 position into carboxylic acids (-COOH). Solution: Transition to anhydrous nucleophilic conditions. Using anhydrous tert-butyl hydroperoxide (TBHP) alongside a non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane (DCM) will facilitate the epoxidation while entirely preserving the sensitive amide groups[3].

Q3: LC-MS analysis shows a major impurity with a +16 Da mass shift relative to the target epoxide. How do I eliminate this? Causality: This is the classic Baeyer-Villiger oxidation side-reaction. The C3 position of your target molecule contains a ketone (benzoyl group). Excess peroxide can attack this carbonyl, causing migratory insertion of an oxygen atom to form an unwanted ester. Solution: Strictly control the stoichiometry of the peroxide (1.1 to 1.2 equivalents maximum) and maintain reaction temperatures below 0 °C. The epoxidation of the alkene has a lower activation energy than the Baeyer-Villiger oxidation; low temperatures kinetically favor the epoxide.

Q4: Is stereoselectivity a factor in the low purity of this specific molecule? Causality: The target molecule is 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one. Because the C1 position possesses two identical carbamoyl groups, there is no cis/trans diastereomerism across the epoxide ring. The molecule only possesses a single stereocenter at C2. Solution: Diastereomeric mixtures are not the cause of your purity issues. Focus entirely on chemoselectivity (avoiding hydrolysis and over-oxidation) rather than stereocontrol.

Quantitative Reagent Matrix

To optimize your synthesis, compare the expected outcomes of various epoxidation systems applied to your specific electron-deficient precursor.

Oxidant SystemBase / CatalystSolventTarget Epoxide PurityPrimary Impurity Profile
mCPBA (1.5 eq)NoneDCM< 5%Unreacted starting material
30% H₂O₂ (2.0 eq)NaOH (aq)MeOH / H₂O40 - 50%Amide hydrolysis (carboxylic acids)
NaOCl (Bleach)PyridineEtOH60 - 70%Chlorinated byproducts
TBHP (1.2 eq) DBU (0.2 eq) DCM (Anhydrous) > 95% Trace Baeyer-Villiger ester

Self-Validating Experimental Protocol: Anhydrous Nucleophilic Epoxidation

This protocol utilizes TBHP and DBU to ensure high purity without amide hydrolysis[3]. Every step includes a validation checkpoint to ensure the system is behaving as expected.

Step 1: System Preparation Dissolve 2-benzoyl-1,1-ethylenedicarboxamide (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Validation Checkpoint: The solution must be completely clear. Any cloudiness indicates moisture, which will act as a nucleophile and promote downstream amide hydrolysis.

Step 2: Kinetic Control (Cooling) Chill the reaction vessel to -10 °C using an ice/brine bath. Causality: Lowering the thermal energy of the system suppresses the higher-activation-energy Baeyer-Villiger oxidation of the C3 ketone.

Step 3: Base Activation Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) dropwise to the chilled solution.

Step 4: Controlled Oxidation Slowly add anhydrous tert-butyl hydroperoxide (TBHP, 5.5 M in decane) (1.2 eq) via a syringe pump over 30 minutes. Causality: Slow addition prevents a localized excess of peroxide, which is the primary trigger for over-oxidation.

Step 5: Reaction Monitoring Stir the reaction for 2 hours at -10 °C. Monitor via TLC or LC-MS. Validation Checkpoint: The reaction is complete when the UV-active spot of the highly conjugated starting material disappears. If a +16 Da mass peak begins to grow on LC-MS, immediately proceed to Step 6 to halt over-oxidation.

Step 6: Quenching Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) while stirring vigorously. Validation Checkpoint: Perform a starch-iodide test on the organic layer. A negative result (no blue/black color) confirms the complete destruction of unreacted peroxides.

Step 7: Workup & Isolation Extract the mixture with DCM, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Recrystallize the crude solid from ethyl acetate/hexanes to yield the pure 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one.

Sources

Troubleshooting

Optimizing temperature conditions for 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one epoxidation

Technical Support Center: Epoxidation of 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one Welcome to the technical support center for the epoxidation of 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one. This guide is designe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Epoxidation of 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one

Welcome to the technical support center for the epoxidation of 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing this specific synthesis. The core focus of this document is the critical role of temperature in achieving high yield and purity.

The target molecule, while specific, belongs to the class of electron-deficient olefins, specifically an α,β-unsaturated carbonyl compound. The presence of two electron-withdrawing carbamoyl groups at the α-position significantly influences the electronic properties of the double bond, making it susceptible to nucleophilic epoxidation. The most common and effective method for this transformation is a variation of the Weitz-Scheffer reaction, which typically employs hydrogen peroxide and a base.[1][2][3] Temperature control is paramount in this process, as it dictates the balance between reaction rate, product yield, and the formation of unwanted byproducts.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the epoxidation process in a direct question-and-answer format.

Q1: What is the underlying mechanism of this epoxidation, and how does temperature fundamentally influence it?

Answer: The reaction proceeds via a nucleophilic epoxidation mechanism, most commonly the Weitz-Scheffer reaction.[1][2] The process involves two key steps:

  • Nucleophilic Attack: A hydroperoxide anion (HOO⁻), generated from the reaction of hydrogen peroxide with a base, acts as the nucleophile. It attacks the β-carbon of the α,β-unsaturated system in a conjugate addition.

  • Intramolecular Ring Closure: The resulting enolate intermediate then undergoes an intramolecular nucleophilic substitution (an SN2-type reaction), where the enolate oxygen displaces the hydroxide leaving group, forming the three-membered epoxide ring.

Temperature is a critical kinetic parameter. According to the Arrhenius equation, increasing the temperature increases the reaction rate. However, this reaction can be exothermic, and excessive heat can lead to undesirable outcomes.[4][5] A higher temperature accelerates not only the desired epoxidation but also potential side reactions, such as the decomposition of the oxidant and the product.

Caption: Temperature optimization workflow.

Data Summary & Protocols

Table 1: Effect of Temperature on Key Reaction Parameters
Temperature RangeReaction RateExpected Epoxide YieldPotential for Byproduct FormationRecommendations & Remarks
< 0°C Very SlowPotentially HighMinimalRecommended for maximizing selectivity if byproduct formation is a major issue. Reaction times may be significantly longer.
0°C – 10°C Slow to ModerateGood to HighLowRecommended starting range. Provides excellent control over the reaction exotherm and minimizes side reactions. [6]
10°C – 25°C (RT) Moderate to FastHighLow to ModerateA common target range once the initial reaction is controlled. Good for achieving reasonable reaction times.
25°C – 50°C FastVariableModerate to HighUse with caution. May be necessary for less reactive substrates but increases the risk of diol formation and oxidant decomposition.
> 50°C Very FastLikely PoorHighNot recommended. High risk of thermal runaway, product degradation, and significant byproduct formation. [5][7]

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization

This protocol outlines a method for determining the optimal reaction temperature on a small scale.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve the starting α,β-unsaturated ketone in a suitable solvent (e.g., methanol, dioxane, or acetonitrile). [8]2. Cooling: Place the flask in a cooling bath (e.g., ice-water) and cool the solution to 0°C.

  • Base Addition: Add the base (e.g., aqueous NaOH or KOH) to the solution.

  • Oxidant Addition: Slowly add hydrogen peroxide (e.g., 30% aq. solution) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed 5-10°C. The reaction is often exothermic. [4]5. Monitoring at Low Temperature: Stir the reaction at 0-5°C for 1-2 hours, taking small aliquots every 30 minutes to monitor by TLC or LC-MS.

  • Warming (If Necessary): If the reaction is slow, remove the cooling bath and allow the mixture to warm to room temperature. Continue to monitor the reaction.

  • Heating (If Necessary): If the reaction is still incomplete at room temperature, gently warm the mixture in a water bath to 30°C, then 40°C, monitoring at each stage.

  • Quenching & Workup: Once the reaction is complete (or has reached optimal conversion), cool it back to 0°C and carefully quench by adding a reducing agent (e.g., aqueous sodium sulfite) to destroy excess peroxide. Proceed with standard extraction and purification.

  • Analysis: Analyze the yield and purity of the product from each temperature condition to determine the optimum.

Protocol 2: Troubleshooting Low Yield due to Byproduct Formation

If your primary issue is low yield accompanied by significant impurities, follow this procedure.

  • Re-run at Lower Temperature: Set up the reaction as described above, but maintain the temperature strictly at 0°C for the entire duration. Use a cryostat for temperatures below 0°C if necessary.

  • Slow the Addition: Add the hydrogen peroxide even more slowly than before, over a longer period, to maintain maximum temperature control.

  • Check pH: Use pH paper to ensure the reaction medium is basic (pH 8-10) but not excessively so. Highly basic conditions can sometimes promote side reactions.

  • Use a Phase-Transfer Catalyst: For biphasic systems, the addition of a phase-transfer catalyst can sometimes improve the reaction rate at lower temperatures, avoiding the need for heating. [1]5. Prompt Workup: As soon as the starting material is consumed, immediately quench and work up the reaction to prevent the product from degrading in the reaction mixture.

By methodically adjusting and monitoring the temperature, you can navigate the delicate balance between reaction speed and selectivity, ultimately achieving a robust and high-yielding protocol for the epoxidation of 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one.

References

  • Kinetic Analysis of Chalcone Epoxidation in a Biphasic System - ACS Publications. (2010, November 5).
  • Murphy, A., Dubois, G., & Stack, T. D. P. (2003). Efficient Epoxidation of Electron-Deficient Olefins with a Cationic Manganese Complex. Journal of the American Chemical Society, 125(18), 5250-5251.
  • Murphy, A., Dubois, G., & Stack, T. D. P. (2003).
  • Murphy, A., Dubois, G., & Stack, T. D. P. (2003). Efficient Epoxidation of Electron-Deficient Olefins with a Cationic Manganese Complex. Journal of the American Chemical Society, 125(18), 5250–5251.
  • Reaction progress kinetic analysis of the polypeptide-catalyzed epoxidation of chalcone. (2005, September 29).
  • Highly Enantioselective Bioinspired Epoxidation of Electron-Deficient Olefins with H2O2 on Aminopyridine Mn Catalysts. (2014, April 10).
  • Enantioselective epoxidation of electron-deficient olefins: an organocatalytic approach. (2011, February 15). PubMed.
  • Rodriguez, S., Vidal, A., Monroig, J. J., & Gonzalez, F. V. (2004). Diastereoselectivity in the epoxidation of γ-hydroxy α,β-unsaturated esters: temperature and solvent effect. Tetrahedron Letters, 45(28), 5359-5361.
  • Kinetic Analysis of Chalcone Epoxidation in a Biphasic System. (2010, November 5).
  • Troubleshooting guide for failed epoxidation with silyl peroxides. (n.d.). Benchchem.
  • Diastereoselectivity in the epoxidation of γ-hydroxy α,β-unsaturated esters: Temperature and solvent effect | Request PDF. (n.d.).
  • Technical Support Center: Troubleshooting Diastereoselectivity in Epoxide Form
  • Porter, M. J., & Skidmore, J. (2000). Asymmetric epoxidation of electron-deficient olefins.
  • Technical Support Center: Managing Exothermic Reactions in Epoxide Synthesis. (n.d.). Benchchem.
  • Nam, W. (1999). Temperature effect on the epoxidation of olefins by an iron() porphyrin complex and -alkyl hydroperoxides.
  • Adam, W., & Golsch, D. (2000). Metal-Template Effect in the Asymmetric Weitz−Scheffer Epoxidation of α,β-Enones by an Optically Active Hydroperoxide. Journal of the American Chemical Society, 122(24), 5926-5927.
  • Asymmetric nucleophilic epoxid
  • Synthesis of epoxides. (n.d.). Organic Chemistry Portal.
  • Managing the Heat: Controlling Exothermic Reactions in Epoxy. (2025, February 6). INCURE INC.
  • Enantioselective organocatalytic epoxidation using hypervalent iodine reagents. (n.d.). Macmillan Group.
  • Epoxidation of α,β-Unsaturated Ketones Using Hydrogen Peroxide in the Presence of Basic Hydrotalcite Catalysts. (2021, November 13).
  • Catalytic epoxidation of α,β-and β,γ-unsaturated bicyclic ketones with hydrogen peroxide. (n.d.).
  • Synthesis of Chalcone Epoxides and Studies of their Antimicrobial Activities. (n.d.). RUCL Institutional Repository - Rajshahi University.
  • Epoxide Synthesis and Ring-Opening Reactions. (2020, October 1). Encyclopedia MDPI.
  • Facile epoxidation of α,β-unsaturated ketones with cyclohexylidenebishydroperoxide. (n.d.). PMC.
  • How to Control the Ambient Temperature When Using Epoxy Resin. (2025, August 5). Bond Craftor.
  • Optimising Epoxy Curing: Temper
  • Organocatalyzed Synthesis of Epoxides from Chalcones Utilizing Amino Acids. (n.d.). ScholarWorks - Western Michigan University.
  • Catalytic Enantioselective Peroxidation of α,β-Unsatur
  • Treatment of an α , β -unsaturated ketone with basic aqueous hydrogen peroxide yields an epoxy ketone.
  • Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. (2021, January 27). MDPI.
  • OPTIMIZATION OF THE EPOXIDATION OF METHYL ESTER OF PALM FATTY ACID DISTILL
  • Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. (2021, January 27). PubMed.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel organic compounds is paramount. 1,1-dicarba...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel organic compounds is paramount. 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one, a molecule featuring a unique combination of a reactive epoxide ring, two primary amide groups, and a phenyl ketone moiety, presents a compelling case for detailed spectroscopic analysis.[1][2] This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this molecule, supplemented by predicted spectral data and a discussion of alternative analytical techniques.

The Power of NMR in Unraveling Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry, offering unparalleled insight into the connectivity and three-dimensional structure of molecules. For a compound like 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one, ¹H and ¹³C NMR are indispensable for confirming its synthesis and purity. The distinct electronic environments of each proton and carbon atom within the molecule give rise to a unique fingerprint of chemical shifts, coupling constants, and peak multiplicities.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to reveal distinct signals for the protons of the phenyl ring, the epoxide ring, and the amide groups. The chemical shifts are influenced by the electronegativity of neighboring atoms and the presence of pi systems.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
Phenyl-H (ortho)7.9 - 8.1Doublet (d)Deshielded by the adjacent carbonyl group.
Phenyl-H (meta, para)7.4 - 7.7Multiplet (m)Typical aromatic region, influenced by the benzoyl group.
Epoxide-H3.5 - 4.5Doublet (d)Located on a three-membered ring, adjacent to a carbonyl group, leading to a downfield shift.[3] The exact shift can vary depending on the stereochemistry.[4]
Amide-NH₂5.5 - 8.5Broad Singlet (br s)The chemical shift of amide protons is highly dependent on solvent, concentration, and hydrogen bonding.[5][6][7] Two distinct broad signals may be observed due to restricted rotation around the C-N bond.[8]
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule. The chemical shifts are indicative of the hybridization and the electronic environment of each carbon atom.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
Carbonyl-C (ketone)190 - 200Typical chemical shift for a ketone carbonyl carbon conjugated with a phenyl ring.[9][10]
Carbonyl-C (amide)165 - 175Characteristic chemical shift for primary amide carbonyl carbons.
Phenyl-C (ipso)135 - 140The carbon attached to the carbonyl group will be deshielded.
Phenyl-C (ortho, meta, para)128 - 135Standard range for aromatic carbons.
Epoxide-C (C-O)50 - 70Carbons in an epoxide ring typically appear in this region, influenced by the adjacent carbonyl and dicarbamoyl groups.[3]
Quaternary-C (C(CONH₂)₂)55 - 75This carbon is attached to two carbonyl groups and is part of the epoxide ring, leading to a significant downfield shift.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one, a standardized experimental protocol should be followed. The choice of solvent is critical, as it can influence the chemical shifts, particularly of the labile amide protons.[6] Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for amides due to its ability to break intermolecular hydrogen bonds and sharpen the NH signals.

Step-by-Step Methodology
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[10][11]

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton connectivity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

    • If necessary, perform a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-45, DEPT-90, and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis start Start dissolve Dissolve Compound in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Tune & Shim) transfer->instrument h1_nmr 1D ¹H NMR instrument->h1_nmr c13_nmr 1D ¹³C NMR instrument->c13_nmr two_d_nmr 2D NMR (Optional) instrument->two_d_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process two_d_nmr->process assign Peak Assignment & Structure Elucidation process->assign end End assign->end

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one: A Comparative Analytical Guide

As a Senior Application Scientist specializing in the structural elucidation of complex small molecules, I frequently encounter highly functionalized epoxides in drug development pipelines. The compound 1,1-dicarbamoyl-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the structural elucidation of complex small molecules, I frequently encounter highly functionalized epoxides in drug development pipelines. The compound 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one (PubChem CID: 154550) presents a unique analytical challenge. Its structure—an oxirane ring flanked by a highly conjugated benzoyl group at C3 and two polar carbamoyl groups at C2—creates competing fragmentation pathways under mass spectrometric conditions.

This guide objectively compares the performance of two primary analytical alternatives: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By examining the causality behind these fragmentation patterns, researchers can select the optimal platform for quantifying and characterizing complex epoxy-ketones.

Methodological Comparison: GC-EI-MS vs. LC-ESI-MS/MS

To accurately characterize 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one, the choice of ionization technique dictates the structural information obtained.

  • GC-EI-MS (Hard Ionization): Utilizing 70 eV electron impact, this method strips an electron to form a radical cation [M]∙+ . Because the internal energy transferred far exceeds the bond dissociation energy of the oxirane ring, the molecular ion is highly transient. This method is superior for generating reproducible, library-matchable fragments (e.g., the benzoyl cation), but it often fails to clearly show the intact molecular weight.

  • LC-ESI-MS/MS (Soft Ionization): Electrospray ionization gently protonates the molecule to form [M+H]+ . Because the oxirane ring and dicarboxamide groups are thermally labile, ESI prevents spontaneous thermal degradation prior to ionization. By applying targeted Collision-Induced Dissociation (CID), we can control the fragmentation, making this method superior for tracking specific precursor-to-product transitions in complex biological matrices.

AnalyticalWorkflow Start 1,1-dicarbamoyl-1,2-epoxy- 3-phenylpropan-3-one Split Ionization Method Start->Split EI GC-EI-MS (70 eV Hard Ionization) Split->EI Volatile & Thermally Stable? ESI LC-ESI-MS/MS (Soft Ionization + CID) Split->ESI Labile / High Polarity? EI_Frag Extensive Fragmentation [M]•+ m/z 234 (Weak) Base Peak: m/z 105 EI->EI_Frag ESI_Frag Controlled Fragmentation [M+H]+ m/z 235 (Strong) Product Ions: m/z 129, 105 ESI->ESI_Frag Result Structural Elucidation & Comparative Analysis EI_Frag->Result ESI_Frag->Result

Workflow comparing GC-EI-MS and LC-ESI-MS/MS for epoxy-ketone analysis.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data, every analytical run must act as a self-validating system. Below are the step-by-step methodologies engineered to analyze this specific compound.

Protocol A: GC-EI-MS Analysis

Causality: The highly polar dicarboxamide moiety can cause peak tailing in GC. We utilize a non-polar stationary phase and a highly volatile solvent to ensure rapid vaporization and minimal on-column degradation of the epoxide.

  • Sample Preparation: Dissolve the analyte in high-purity ethyl acetate to a final concentration of 50 µg/mL. Reasoning: Ethyl acetate effectively solubilizes the polar amide groups while remaining volatile enough to prevent solvent expansion issues in the GC inlet.

  • System Suitability (Validation): Prior to the run, inject a perfluorotributylamine (PFTBA) tuning standard. Verify that the mass axis is calibrated and the relative abundances of m/z 69, 219, and 502 are within strict 5% operational tolerances.

  • Chromatographic Separation: Inject 1 µL in splitless mode onto a 5% phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm ID, 0.25 µm film). Maintain the inlet at 250°C. Reasoning: The low-polarity column minimizes secondary interactions with the oxirane oxygen.

  • Ionization & Acquisition: Operate the EI source at a standard 70 eV with the source temperature at 230°C. Acquire data across a scan range of m/z 40–400.

Protocol B: LC-ESI-MS/MS Analysis

Causality: The soft ionization approach is selected because the oxiran-2-ylium intermediate is highly susceptible to uncontrolled ring-opening. ESI preserves the intact molecule, allowing us to use CID for targeted fragmentation.

  • Sample Preparation: Prepare a 10 µg/mL solution in 50:50 Methanol:Water containing 0.1% Formic Acid. Reasoning: Formic acid acts as an abundant proton source, heavily favoring the formation of the [M+H]+ species (m/z 235) by protonating the carboxamide nitrogen or the epoxide oxygen.

  • System Suitability (Validation): Execute a blank injection followed by a known reference standard (e.g., reserpine) to verify the absence of carryover and confirm that the collision gas (Argon) pressure in Q2 is stable at 1.5 mTorr.

  • Chromatographic Separation: Utilize a C18 reversed-phase column (50 mm × 2.1 mm, 1.8 µm) applying a linear gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes.

  • Collision-Induced Dissociation (CID): Isolate the precursor ion (m/z 235) in Q1. Apply a Normalized Collision Energy (NCE) of 25 eV. Reasoning: 25 eV provides precisely enough kinetic energy to induce alpha-cleavage without completely shattering the intermediate m/z 129 oxirane fragment.

Quantitative Fragmentation Data

The table below summarizes the quantitative fragmentation data, comparing the relative abundances generated by both platforms.

m/z RatioProposed Fragment IonNeutral LossGC-EI-MS AbundanceLC-ESI-MS/MS AbundanceMechanistic Pathway
235 [M+H]+ NoneN/A100% (Precursor)Protonation of the epoxide/carbonyl oxygen.
234 [M]∙+ None< 5%N/AMolecular ion formation via electron ejection.
190 [M−CONH2​]+ ∙CONH2​ (44 Da)15%25%Cleavage of a carbamoyl group from the C2 position.
129 [M−PhCO]+ ∙PhCO (105 Da)45%60%Alpha-cleavage of the benzoyl group, leaving the oxirane-dicarboxamide core.
105 [PhCO]+ C4​H5​N2​O3∙​ (129 Da)100% (Base Peak)100% (Base Peak)Alpha-cleavage generating the highly resonance-stabilized benzoyl cation.
77 [C6​H5​]+ CO (28 Da)65%40%Subsequent loss of carbon monoxide from the benzoyl cation.

Mechanistic Pathway Analysis

Understanding the fragmentation of 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one requires analyzing the stability of its functional groups. According to established mass spectrometry literature on [1], protonated epoxides predominantly undergo ring-opening followed by alpha-cleavage.

In our molecule, the dominant fragmentation driver is the benzoyl group . Whether subjected to 70 eV EI or 25 eV CID, the bond between the C3 of the oxirane ring and the carbonyl carbon of the benzoyl group undergoes rapid alpha-cleavage. This yields the benzoyl cation ( [PhCO]+ , m/z 105), which registers as the base peak across both platforms due to its extreme resonance stabilization.

Conversely, the complementary fragment—the oxirane-dicarboxamide cation (m/z 129)—is less stable. In GC-EI-MS, the excess internal energy causes this oxirane ring to further shatter, resulting in a lower relative abundance (45%). In LC-ESI-MS/MS, the controlled 25 eV CID allows this intermediate to survive longer, yielding a higher relative abundance (60%).

FragmentationPathway M Molecular Ion [M]•+ m/z 234 F105 Benzoyl Cation [PhCO]+ m/z 105 (Base Peak) M->F105 α-cleavage at C3 (- C4H5N2O3•) F129 Oxirane-Dicarboxamide [M - PhCO]+ m/z 129 M->F129 α-cleavage at C3 (- PhCO•) F190 Loss of Carbamoyl [M - CONH2]+ m/z 190 M->F190 Cleavage at C2 (- •CONH2) F77 Phenyl Cation [C6H5]+ m/z 77 F105->F77 - CO (28 Da)

EI mass spectrometry fragmentation pathway of 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one.

Conclusion

For routine identification and library matching of 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one, GC-EI-MS provides a robust, heavily fragmented spectral fingerprint dominated by the m/z 105 and m/z 77 peaks. However, for precise quantitation in biological matrices or when confirming the intact molecular weight of this specific [2], LC-ESI-MS/MS is the objectively superior alternative, preserving the fragile oxirane ring prior to controlled dissociation.

References

  • 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one | C11H10N2O4 - PubChem. National Center for Biotechnology Information. PubChem Database. Available at:[Link]

  • Electron ionisation mass spectra of some substituted chalcones and related epoxy ketones. National Institute for Research and Development of Isotopic and Molecular Technologies. Available at:[Link]

Validation

Comprehensive HPLC Method Validation for the Quantification of 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one: A Column Chemistry Comparison Guide

As drug development pipelines increasingly feature complex, highly reactive intermediates, analytical scientists face the challenge of developing robust, stability-indicating assays that prevent on-column degradation. 1,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly feature complex, highly reactive intermediates, analytical scientists face the challenge of developing robust, stability-indicating assays that prevent on-column degradation. 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one (CID 154550), a functionalized oxirane derivative with a molecular weight of 234.21 g/mol [1], presents a distinct analytical bottleneck. The presence of the highly strained epoxide ring makes this molecule exceptionally susceptible to acid-catalyzed protonation and base-catalyzed nucleophilic ring-opening[2].

In this guide, we objectively compare the performance of modern Superficially Porous Particle (SPP) column technologies against traditional Fully Porous Particle (FPP) columns. By synthesizing chromatographic kinetic theory with the updated ICH Q2(R2) validation guidelines[3], we present a self-validating, highly reliable HPLC protocol tailored for the precise quantification of this reactive epoxide.

Mechanistic Rationale: Overcoming Epoxide Lability

The primary failure mode in the chromatographic analysis of epoxides is in-situ degradation during the run. When an epoxide is exposed to unbuffered aqueous mobile phases or extreme pH environments, it rapidly hydrolyzes into its corresponding diol.

To arrest this degradation, two critical parameters must be synergistically controlled:

  • Mobile Phase pH : The pH must be strictly maintained between 5.5 and 6.5 using a high-capacity buffer (e.g., potassium phosphate) to prevent both hydronium-induced and hydroxide-induced ring opening[4].

  • Analyte Residence Time : The time the analyte spends on the stationary phase must be minimized to reduce secondary interactions with residual surface silanols.

EpoxideStability A 1,1-dicarbamoyl-1,2-epoxy- 3-phenylpropan-3-one B Acidic pH (< 4.0) Protonation of Epoxide A->B H+ C Basic pH (> 8.0) Nucleophilic Attack A->C OH- E Optimal Stability (pH 5.5 - 6.5) A->E Phosphate Buffer D Diol Degradant (Ring Opened) B->D H2O C->D H2O

Fig 1. Epoxide degradation pathways and the stabilizing effect of pH control.

Column Chemistry Comparison: SPP vs. FPP

To achieve the rapid elution required for epoxide stability without sacrificing baseline resolution, we evaluated three distinct column chemistries.

  • The Product (SPP C18, 2.7 µm) : Superficially Porous Particles (core-shell) consist of a 1.7 µm solid silica core surrounded by a 0.5 µm porous shell[5]. This architecture minimizes longitudinal diffusion (the B-term in the van Deemter equation) and accelerates mass transfer (the C-term), yielding ultra-high efficiencies at standard HPLC backpressures[6].

  • Alternative 1 (FPP C18, 5.0 µm) : Traditional fully porous particles.

  • Alternative 2 (SPP Phenyl-Hexyl, 2.7 µm) : A core-shell column offering alternative selectivity via π-π interactions with the analyte's phenylpropan-3-one moiety.

Performance Data Summary

All columns were tested using dimensions of 150 x 4.6 mm, an isocratic mobile phase of 40:60 Acetonitrile:20 mM Potassium Phosphate (pH 6.0), and a flow rate of 1.0 mL/min.

Chromatographic ParameterProduct: SPP C18 (2.7 µm)Alt 1: FPP C18 (5.0 µm)Alt 2: SPP Phenyl-Hexyl (2.7 µm)
Retention Time (min) 4.2 8.55.1
Theoretical Plates (N) 14,500 6,20013,800
Tailing Factor (As) 1.05 1.321.10
System Backpressure (bar) 210 110215
On-Column Degradation < 0.1% 1.2%< 0.1%

Scientific Insight: The traditional FPP C18 column exhibited a 1.2% loss of the parent analyte due to on-column degradation. The extended retention time (8.5 min) and deeper porous network increased the analyte's exposure to residual silanols. The SPP C18 column (The Product) delivered the optimal balance: rapid elution (4.2 min), exceptional peak symmetry, and zero detectable degradation, making it the definitive choice for this assay.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol embeds System Suitability Testing (SST) directly into the workflow to ensure data integrity prior to sample analysis.

Step-by-Step Methodology
  • Mobile Phase Preparation :

    • Dissolve 2.72 g of KH2​PO4​ in 1000 mL of HPLC-grade water to yield a 20 mM solution.

    • Adjust the pH to exactly 6.0 ± 0.05 using dilute KOH . Causality: Strict pH control is non-negotiable to prevent epoxide hydrolysis[4].

    • Mix 600 mL of the buffer with 400 mL of HPLC-grade Acetonitrile. Filter through a 0.22 µm nylon membrane and degas.

  • Standard Preparation :

    • Accurately weigh 10.0 mg of 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one reference standard.

    • Dissolve in 10 mL of Acetonitrile (stock solution: 1.0 mg/mL).

    • Dilute to a working concentration of 100 µg/mL using the mobile phase. Note: Always prepare standards fresh daily due to the inherent reactivity of the compound.

  • Chromatographic Conditions :

    • Column : SPP C18, 150 x 4.6 mm, 2.7 µm.

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10 µL.

    • Column Temperature : 25°C (Ambient control prevents thermal degradation).

    • Detection : UV at 254 nm (targeting the highly conjugated benzoyl chromophore).

  • System Suitability Test (SST) :

    • Inject the 100 µg/mL working standard five times consecutively.

    • Self-Validation Criteria: The run is only authorized to proceed if %RSD of peak area is ≤ 1.0%, Tailing Factor (As) is ≤ 1.5, and Theoretical Plates (N) ≥ 10,000.

ICH Q2(R2) Method Validation Results

The optimized SPP C18 method was subjected to rigorous validation in strict accordance with the updated ICH Q2(R2) guidelines[7], which emphasize a lifecycle approach to analytical procedure development.

ValidationWorkflow Start Method Optimization Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec LOD LOD / LOQ (S/N Ratio) Prec->LOD Report ICH Q2(R2) Report LOD->Report

Fig 2. Lifecycle approach to analytical method validation per ICH Q2(R2).

Validation Summary Table
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Experimental ResultStatus
Specificity Resolution (Rs) > 1.5 from degradantsRs = 3.2 (Parent vs. Diol degradant)Pass
Linearity & Range Correlation Coefficient (R²) ≥ 0.99910 - 150 µg/mL (R² = 0.9998)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%Pass
Repeatability %RSD ≤ 2.0% (n=6)0.65%Pass
Intermediate Precision %RSD ≤ 2.0% (n=12, multi-day)0.82%Pass
Sensitivity LOD (S/N > 3) / LOQ (S/N > 10)LOD: 0.5 µg/mL / LOQ: 1.5 µg/mLPass

Specificity via Forced Degradation: To prove the method is stability-indicating, the analyte was deliberately stressed using 0.1N HCl, 0.1N NaOH, and 3% H2​O2​ . The SPP C18 column successfully resolved the intact 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one peak from all primary degradation products (predominantly the ring-opened diol), confirming absolute specificity[7].

Conclusion

The quantification of reactive epoxides like 1,1-dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one requires a departure from traditional chromatographic approaches. By leveraging the kinetic advantages of Superficially Porous Particle (SPP) columns[5] and enforcing strict pH control[2], we eliminate the risk of on-column degradation. The resulting method is not only significantly faster than traditional FPP alternatives but fully complies with the rigorous standards set forth by ICH Q2(R2)[3], ensuring total data integrity for drug development professionals.

References

  • National Institutes of Health (NIH). "1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one | C11H10N2O4". PubChem. Available at:[Link][1]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Available at:[Link][3]

  • Guillarme, D., et al. "Superficially Porous Particles: Perspectives, Practices, and Trends". LCGC International. Available at:[Link][5]

  • Lucidity Systems. "Core shell columns: What are they and how will they help with my HPLC analysis?". Available at:[Link][6]

  • Veeprho. "Exploring the Role of pH in HPLC Separation". Available at:[Link][2]

  • Oxford Academic. "Effects of Different High pH Solutions on the Chemical Stability of Immobilized-Polymer Stationary Phases". Journal of Chromatographic Science. Available at:[Link][4]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". Available at:[Link][7]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one

This document provides a detailed protocol for the safe handling and disposal of 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one (CAS No. 142438-70-8).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one (CAS No. 142438-70-8). Developed for researchers, scientists, and drug development professionals, this guide emphasizes procedural safety, chemical inactivation, and regulatory compliance to mitigate risks associated with this reactive compound.

The molecular structure of this compound incorporates a strained epoxide ring, a phenyl ketone group, and two carbamoyl moieties.[1] The primary hazard stems from the high reactivity of the epoxide group, a three-membered cyclic ether with significant ring strain.[2][3] This strain makes the epoxide susceptible to ring-opening reactions, which is the foundational principle for its safe disposal through chemical neutralization.[4][5]

Part 1: Hazard Assessment and Personal Protection

Before handling, it is crucial to understand the potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its structural components suggest it should be handled as a hazardous substance. Structurally related epoxy compounds are known to cause skin and eye irritation.[6] Therefore, stringent adherence to safety protocols is mandatory.

Key Chemical and Hazard Information

The table below summarizes essential data and inferred hazards for 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one.

PropertyValueSource
IUPAC Name 3-benzoyloxirane-2,2-dicarboxamide[1]
Molecular Formula C₁₁H₁₀N₂O₄[1][7]
Molecular Weight 234.21 g/mol [1][7]
CAS Number 142438-70-8[1]
Inferred Hazards Potential skin and eye irritant, possible respiratory irritant, potential sensitizer.[6]
Required Personal Protective Equipment (PPE)

A comprehensive set of PPE is required to prevent exposure during all handling and disposal procedures.[8]

  • Gloves: Use double-gloving with chemically resistant outer gloves (e.g., butyl rubber or Viton) and nitrile inner gloves. Inspect gloves for any signs of degradation before use.

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[9]

  • Body Protection: A chemical-resistant laboratory coat or apron must be worn over personal clothing. Ensure shoes are closed-toe.[8]

  • Respiratory Protection: All handling and inactivation steps must be performed within a certified chemical fume hood to minimize inhalation exposure.

Part 2: Step-by-Step Chemical Inactivation and Disposal Protocol

Direct disposal of reactive epoxide compounds is not recommended. The primary and safest approach is to chemically inactivate the compound by opening the reactive epoxide ring prior to collection by a licensed waste management service.[10] The following protocol utilizes base-catalyzed hydrolysis to achieve this.

Principle of Inactivation: Base-Catalyzed Hydrolysis

Epoxides readily undergo ring-opening reactions with nucleophiles under basic conditions.[4] Hydroxide ions (OH⁻) act as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring. This SN2-type reaction proceeds at the least sterically hindered carbon, breaking a carbon-oxygen bond and relieving the ring strain to form a significantly less reactive 1,2-diol (glycol) derivative.[5] This process effectively neutralizes the primary hazard of the compound.

Experimental Protocol for Inactivation

This procedure should be conducted entirely within a certified chemical fume hood.

Reagents and Equipment:

  • 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one waste

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Deionized water

  • Glass beaker or flask of appropriate size

  • Magnetic stirrer and stir bar

  • pH paper or calibrated pH meter

  • Labeled hazardous waste container

Procedure:

  • Preparation: In a chemical fume hood, place a beaker containing a 1 M solution of sodium hydroxide (NaOH) on a magnetic stirrer. Use a volume of NaOH solution that is at least ten times the volume of the epoxide waste to be treated.

  • Slow Addition: While stirring the NaOH solution vigorously, slowly add the 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one waste dropwise or in small portions. Causality: Slow addition is critical to control the reaction rate and dissipate any heat generated, as epoxide ring-opening can be exothermic.[11]

  • Reaction: Continue stirring the mixture at room temperature for a minimum of 2 hours to ensure the hydrolysis reaction goes to completion.

  • Neutralization: After the reaction period, check the pH of the solution. It will be highly basic. Slowly add 1 M hydrochloric acid (HCl) dropwise while continuing to stir until the pH of the solution is between 6.0 and 8.0.

  • Waste Collection: Transfer the neutralized, inactivated solution into a properly labeled hazardous waste container. The label should clearly state "Neutralized 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one waste" and list the final components (water, sodium chloride, and the resulting diol).

  • Final Disposal: Arrange for the collection of the hazardous waste container by your institution's licensed environmental health and safety provider. Do not pour the inactivated solution down the drain.[12]

Disposal of Contaminated Materials
  • Solid Waste: All disposable items that have come into contact with the compound, such as gloves, paper towels, and pipette tips, must be collected in a sealed and clearly labeled hazardous waste bag or container for disposal.[13]

  • Empty Containers: The original container of the compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and treated as hazardous liquid waste, preferably by adding it to the inactivation reaction mixture.[13]

Part 3: Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate by keeping the fume hood sash at the appropriate height.

  • Don PPE: Before addressing the spill, don the full personal protective equipment as described in Section 1.2.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[14] For solid spills, carefully sweep the material to avoid generating dust.

  • Collection: Carefully collect the absorbed material and place it into a designated, sealed, and labeled hazardous waste container.[9]

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials and any rinsate for disposal as hazardous waste.

  • Seek Medical Attention: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[15][16] Remove contaminated clothing while flushing.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one and associated waste.

G Disposal Workflow for 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one cluster_0 Disposal Workflow for 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one cluster_1 Disposal Workflow for 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one cluster_2 Disposal Workflow for 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one cluster_3 Disposal Workflow for 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one start Waste Identification waste_type What is the nature of the waste? start->waste_type compound Pure Compound or Concentrated Solution waste_type->compound Chemical contaminated_solid Contaminated Solid Waste (Gloves, Paper Towels) waste_type->contaminated_solid Solid Material spill Accidental Spill waste_type->spill Spill inactivation Perform Chemical Inactivation (Base-Catalyzed Hydrolysis) [See Protocol 2.2] compound->inactivation package_solid Package in Labeled Solid Hazardous Waste Container contaminated_solid->package_solid spill_cleanup Follow Spill Management Protocol [See Part 3] spill->spill_cleanup neutralize Neutralize to pH 6-8 inactivation->neutralize final_disposal Dispose via Licensed Waste Management Service package_solid->final_disposal spill_cleanup->final_disposal package_liquid Package in Labeled Liquid Hazardous Waste Container neutralize->package_liquid package_liquid->final_disposal

Caption: Decision workflow for handling and disposal.

References

  • 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one | C11H10N2O4 . PubChem. Available at: [Link]

  • 1,1-DICARBAMOYL-1,2-EPOXY-3-PHENYLPROPAN-3-ONE . FDA Global Substance Registration System (GSRS). Available at: [Link]

  • Material Safety Data Sheet - 3-Phenyl-1-propanol, 98% . Cole-Parmer. Available at: [Link]

  • Epoxide Ring Opening With Base . Master Organic Chemistry. Available at: [Link]

  • Disposing of resin . Formlabs Support. Available at: [Link]

  • Disposal of Leftover Resin and Hardener . WEST SYSTEM. Available at: [Link]

  • Standard Operating Procedures for Handling and Use of Epoxy Resin Systems . University of Nebraska-Lincoln Environmental Health and Safety. Available at: [Link]

  • Reactions of Epoxides: Ring-opening . Chemistry LibreTexts. Available at: [Link]

  • Epoxide Reactions . BYJU'S. Available at: [Link]

  • Ethers, Epoxides and Sulfides . Chemistry LibreTexts. Available at: [Link]

  • Ph.D. Chemist Explains 2-Part Epoxies . YouTube. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static checklist, but as a dynamic system of applied chemistry. Handling highly reactive intermediates like 1,1-Dicarbamoyl-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a static checklist, but as a dynamic system of applied chemistry. Handling highly reactive intermediates like 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one requires a deep understanding of its molecular behavior.

This guide provides the authoritative, step-by-step operational and disposal protocols required to handle this compound safely, ensuring that every protective measure is grounded in mechanistic causality.

Chemical Profiling & Hazard Causality

1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one (CAS: 142438-70-8, MW: 234.21 g/mol ) is a highly functionalized epoxide [1]. Its structure features a highly strained three-membered oxirane ring flanked by electron-withdrawing benzoyl and dicarboxamide moieties.

The Causality of the Hazard: The extreme ring strain of the oxirane ring makes it a potent electrophile. When exposed to human tissue, it rapidly undergoes nucleophilic attack by the sulfhydryl (-SH) and amino (-NH2) groups present in biological proteins and DNA. This irreversible covalent alkylation is the root cause of the severe skin sensitization, respiratory irritation, and potential mutagenicity associated with reactive epoxides [2].

G Epoxide 1,1-Dicarbamoyl-1,2-epoxy- 3-phenylpropan-3-one Reaction Electrophilic Attack (Ring-Opening) Epoxide->Reaction Nucleophile Biological Nucleophiles (DNA/Proteins) Nucleophile->Reaction Adduct Covalent Alkylation Adduct Reaction->Adduct Damage Sensitization or Tissue Damage Adduct->Damage

Mechanistic pathway of epoxide-induced biological damage via nucleophilic alkylation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory latex gloves are fundamentally insufficient for this class of chemicals; epoxides easily permeate thin polymeric barriers [3]. Protection requires a self-validating system of high-density materials designed to physically block electrophilic permeation.

PPE CategorySpecificationQuantitative DataMechanistic Justification
Hand Protection Heavy-Duty Nitrile or Butyl RubberThickness: 0.4 mmBreakthrough: > 480 minsEpoxides rapidly permeate thin latex/PVC [3]. Thicker nitrile prevents dermal alkylation.
Eye Protection Chemical Splash Goggles + Face ShieldImpact-resistant PolycarbonateProtects highly nucleophilic corneal tissue from irreversible alkylation upon accidental splash.
Body Protection Tyvek Suit or Heavy Lab CoatHigh-density polyethylene (HDPE)Prevents aerosolized or spilled epoxide from settling on porous cotton clothing and reaching the skin.
Respiratory Certified Chemical Fume HoodFace Velocity: 80–100 fpmPrevents inhalation of volatile electrophiles, mitigating severe respiratory tract sensitization [2].

Operational Protocol & Handling Workflow

To maintain a self-validating safety system, the handling of 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one must follow a strict, step-by-step methodology to prevent exothermic runaway or accidental exposure.

G Prep Preparation (Fume Hood & PPE) Transfer Chemical Transfer (Closed System) Prep->Transfer Reaction Controlled Reaction (Monitor Temp) Transfer->Reaction Quench In-situ Quenching (Na2S2O3) Reaction->Quench Waste Hazardous Waste Disposal Quench->Waste

Standard operational workflow for safely handling reactive epoxide intermediates.

Step-by-Step Handling Methodology:

  • Environmental Verification: Ensure the fume hood is operational (80-100 fpm face velocity). Clear the workspace of any strong acids, bases, or nucleophiles that could trigger an unintended catalytic ring-opening.

  • PPE Donning: Equip double-layered heavy-duty nitrile gloves, splash goggles, and a fully buttoned lab coat.

  • Weighing and Transfer: Weigh the solid epoxide in a closed, tared vial to prevent dust aerosolization. If in solution, transfer using a gas-tight syringe or a closed-system cannula under an inert atmosphere (Nitrogen/Argon).

  • Reaction Monitoring: Epoxide ring-opening reactions are inherently exothermic. Always equip the reaction flask with an internal thermocouple and maintain a cooling bath (ice/water) nearby to control reaction kinetics.

Spill Response and Disposal Plan (The Thiosulfate Quench)

Epoxides must never be disposed of in their active electrophilic state [2]. They must be chemically deactivated (quenched) using a soft nucleophile prior to disposal. Saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) is the gold standard reagent for this process [4].

The Causality of the Quench: The thiosulfate ion ( S2​O32−​ ) is a highly polarizable, soft nucleophile. It rapidly attacks the epoxide ring, opening it to form a water-soluble, non-toxic Bunte salt derivative. Unlike quenching with strong acids or bases, thiosulfate ring-opening is mild and prevents dangerous exothermic runaway.

G Spill Epoxide Spill Detected Evacuate Evacuate & Ventilate (Fume Hood on Max) Spill->Evacuate Absorb Apply Inert Absorbent (e.g., Vermiculite) Evacuate->Absorb Neutralize Apply Saturated Na2S2O3 (Nucleophilic Quench) Absorb->Neutralize Verify Verify Ring-Opening (Wait 1-2 Hours) Neutralize->Verify Collect Collect as Aqueous Hazardous Waste Verify->Collect

Step-by-step spill response and chemical neutralization logic for epoxide spills.

Step-by-Step Spill Quenching & Disposal Methodology:

  • Isolate the Area: Immediately evacuate personnel from the immediate vicinity and maximize fume hood ventilation.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

  • Chemical Neutralization: Slowly pour a freshly prepared, saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) over the absorbed spill [4].

  • Incubation: Allow the mixture to sit for 1 to 2 hours. This provides sufficient time for the thiosulfate ions to fully penetrate the absorbent and quantitatively open the epoxide rings.

  • Collection & Disposal: Using a plastic scoop, transfer the neutralized slurry into a clearly labeled, heavy-duty polyethylene hazardous waste container. Label the container as "Aqueous Waste - Neutralized Epoxide (Bunte Salts)" and route it to your EHS department for final incineration [2].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 154550, 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one." PubChem, nih.gov.[Link]

  • University of Prince Edward Island. "Standard Operating Procedures for Working with Organic Solvents." UPEI Health and Safety, upei.ca. [Link]

  • Organic Syntheses. "Standard Experimental Procedures: Epoxide Quenching with Sodium Thiosulfate." orgsyn.org. [Link]

  • University of Oklahoma. "Safety Precautions in the Laboratory: Hazardous Waste." ou.edu. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.